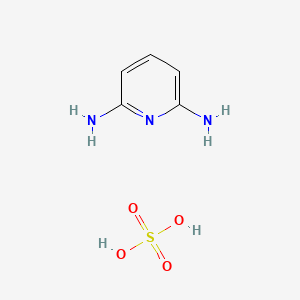

2,6-Diaminopyridine sulfate

Description

Historical Context and Evolution of Research on 2,6-Diaminopyridine (B39239) Scaffolds

Research into pyridine-based compounds has a long history, with the 2,6-diaminopyridine (DAP) scaffold emerging as a particularly versatile building block. Early research, dating back to the early 20th century, primarily focused on the synthesis of DAP. rsc.org The Chichibabin reaction, involving the amination of pyridine (B92270) with sodium amide, was a foundational method for its preparation. smolecule.com Over the years, synthetic methodologies have evolved, with the development of more efficient and safer routes, such as the copper-catalyzed amination of 2,6-dichloropyridine (B45657).

Initially, the applications of DAP and its derivatives were concentrated in the dye and pigment industry due to the chromophoric properties of the aromatic azo compounds that could be synthesized from it. grafiati.com However, the unique coordination capabilities of the 2,6-diaminopyridine scaffold, with its three nitrogen atoms available for metal binding, soon attracted the attention of coordination chemists. researchgate.net This led to extensive research into its use as a ligand in the formation of metal complexes, exploring their structural, electronic, and magnetic properties. researchgate.net The ability of the two amino groups to be functionalized has further expanded the scope of research, leading to the development of Schiff bases, macrocycles, and pincer ligands with diverse applications in catalysis and materials science. researchgate.netresearchgate.net

Significance in Contemporary Chemical and Materials Science Research

In recent years, the focus of research on 2,6-diaminopyridine and its salts, including the sulfate (B86663), has broadened significantly. The compound's ability to form extensive hydrogen-bonding networks makes it a valuable component in the field of supramolecular chemistry and crystal engineering. smolecule.comresearchgate.net The formation of the sulfate salt introduces a tetrahedral counter-ion that plays a crucial role in directing the three-dimensional assembly of the crystal structure. smolecule.com This has implications for the design of new materials with specific optical and electronic properties.

One area of significant contemporary interest is the development of novel functional materials. For instance, derivatives of 2,6-diaminopyridine have been incorporated into rhodamine-based fluorescent probes for the detection of metal ions. grafiati.comresearchgate.net The protonation of the pyridine ring upon salt formation, as in 2,6-diaminopyridine sulfate, can alter the electronic properties of the system, leading to changes in fluorescence and absorption spectra. rsc.orgsmolecule.com This phenomenon is being explored for the development of new sensory materials. Furthermore, the parent compound, 2,6-diaminopyridine, has been investigated for its potential in the treatment of neuromuscular disorders. researchgate.net

Scope of Academic Inquiry into this compound Systems

The academic inquiry into this compound systems is multifaceted, encompassing fundamental studies of its structure and properties, as well as its application in various domains. Key areas of investigation include:

Synthesis and Characterization: The primary method for the synthesis of this compound is the direct reaction of 2,6-diaminopyridine with sulfuric acid. chemicalbook.com Researchers are actively engaged in the characterization of its solid-state structure through techniques like single-crystal X-ray diffraction, which reveals the intricate hydrogen-bonding patterns between the 2,6-diaminopyridinium cation and the sulfate anion. smolecule.comresearchgate.net

Spectroscopic Studies: A range of spectroscopic techniques are employed to understand the molecular and electronic structure of this compound. Infrared and Raman spectroscopy are used to identify the vibrational modes of the functional groups, including the N-H stretches of the amino and pyridinium (B92312) groups, and the vibrations of the sulfate ion. smolecule.comresearchgate.net UV-visible spectroscopy provides insights into the electronic transitions within the molecule, which are influenced by the protonation of the pyridine ring. smolecule.comresearchgate.net

Supramolecular Chemistry: The self-assembly of 2,6-diaminopyridinium cations and sulfate anions into well-defined supramolecular architectures is a major focus of research. researchgate.netcsic.es The study of these non-covalent interactions is crucial for understanding and controlling the formation of crystalline materials with desired properties.

Materials Science: The potential applications of this compound and related systems in materials science are being explored. This includes its use as a component in the development of nonlinear optical materials, fluorescent sensors, and as a precursor for the synthesis of more complex functional materials. chemicalbook.comcsic.es

Research Findings in Tabular Format

To provide a concise overview of the key research findings, the following data tables summarize some of the reported properties of this compound and its parent compound.

Table 1: Physicochemical Properties of 2,6-Diaminopyridine and its Sulfate Salt

| Property | 2,6-Diaminopyridine | This compound |

| Molecular Formula | C₅H₇N₃ | C₅H₉N₃O₄S smolecule.com |

| Molecular Weight | 109.13 g/mol | 207.21 g/mol smolecule.com |

| Appearance | White crystalline solid smolecule.com | Yellow crystalline powder smolecule.com |

| Melting Point | 118-121 °C researchgate.net | ~220-230 °C chemicalbook.com |

| Water Solubility | 180 g/L at 20 °C researchgate.net | 52.1 ± 3.4 mg/L at 20°C smolecule.com |

Table 2: Crystallographic Data for bis(2,6-diaminopyridinium) sulfate monohydrate

| Parameter | Value |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pna2₁ researchgate.net |

| a (Å) | 14.759(2) researchgate.net |

| b (Å) | 7.076(2) researchgate.net |

| c (Å) | 28.159(2) researchgate.net |

Data for bis(2,6-diaminopyridinium) sulfate monohydrate, [C₅H₈N₃]₂SO₄·H₂O.

Table 3: Selected Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| FT-IR (cm⁻¹) | NH₂ stretching vibrations in the region of 3300-3500 cm⁻¹. smolecule.com Symmetric bending vibration at 1577 cm⁻¹. researchgate.net Asymmetric elongation mode of the SO₄ moiety around 1072 cm⁻¹. rsc.org |

| FT-Raman (cm⁻¹) | Symmetric bending vibration at 1592 cm⁻¹. researchgate.net Asymmetric elongation mode of the SO₄ moiety around 1072 cm⁻¹. rsc.org |

| UV-Vis (nm) | The parent compound 2,6-diaminopyridine exhibits absorption maxima around 244 and 308 nm. researchgate.net Protonation to form the sulfate salt is expected to cause a red shift in these absorption bands. rsc.orgsmolecule.com |

Properties

IUPAC Name |

pyridine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWQRJFRLQAWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148898 | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093373-39-7, 146997-97-9 | |

| Record name | 2,6-Diaminopyridine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093373397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopiridina sulfato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPYRIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K23K3HPR5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2,6 Diaminopyridine and Its Sulfate

Advanced Synthetic Routes to 2,6-Diaminopyridine (B39239) Sulfate (B86663)

The synthesis of 2,6-diaminopyridine sulfate is a two-step process: the formation of the parent 2,6-diaminopyridine moiety, followed by its conversion to the sulfate salt.

The formation of this compound from its parent amine is a direct acid-base reaction. The sulfate salt is typically prepared by treating 2,6-diaminopyridine with sulfuric acid. A prominent method for obtaining high-purity crystals is through solution-based techniques.

Single crystals of bis(2,6-diaminopyridinium) sulfate monohydrate have been successfully synthesized using the slow evaporation method at room temperature. researchgate.net This technique involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly over time, which promotes the formation of well-defined, high-quality crystals. The resulting crystals of the hybrid compound, [C₅H₈N₃]₂SO₄·H₂O, crystallize in the orthorhombic system with the non-centrosymmetric space group Pna2₁. researchgate.net

Characterization of these crystals is performed using methods such as X-ray single-crystal diffraction and infrared spectroscopy to confirm the structure and composition. researchgate.net Similarly, crystals of the related chloride salt have been obtained by redissolving the crude product in a solvent like acetonitrile (B52724) and initiating crystallization through vapor diffusion with a less polar solvent, such as diethyl ether. iucr.org Purification of the parent 2,6-diaminopyridine is often achieved through recrystallization from solvents like toluene (B28343), ethanol (B145695), or methanol (B129727) to ensure high purity before its conversion to the sulfate salt.

While the final salt formation is a non-catalytic acid-base neutralization, the synthesis of the 2,6-diaminopyridine precursor often relies on advanced catalytic methods. Modern industrial synthesis has moved away from harsh conditions, such as the Chichibabin amination reaction, towards lower temperature and pressure catalytic processes. google.com

A key strategy is the catalytic amination of 2,6-dihalopyridines. Copper-catalyzed amination of 2,6-dichloropyridine (B45657) with aqueous ammonia (B1221849) is an effective method. google.com This reaction proceeds by a chlorine-ammonia displacement mechanism in the presence of a copper source, such as copper(I) iodide (CuI) or copper sulfate. google.com Research has shown that using a CuI catalyst with ammonium (B1175870) acetate (B1210297) in aqueous ammonia at 150°C can produce 2,6-diaminopyridine from 2-amino-6-chloropyridine (B103851) with a yield of 81%. google.com The process can also be performed under milder conditions (80–100°C) to achieve high yields. Other catalytic systems, including those based on palladium, have also been employed for the amination of 2,6-dihalopyridines with various amines. cas.cz Another route involves the cyclization of 3-hydroxy pentane-1,5-dinitrile with ammonia, a reaction that can be catalyzed by transition metals like copper. google.comgoogleapis.com

Green chemistry principles are increasingly being applied to the synthesis and derivatization of 2,6-diaminopyridine to create processes that are more efficient and environmentally benign. Key green methodologies include the use of microwave irradiation and natural acid catalysts, which often lead to shorter reaction times, simpler conditions, and reduced use of polluting organic solvents. scirp.orgscirp.org

Microwave-assisted synthesis has been effectively used for preparing derivatives of 2,6-diaminopyridine, such as Schiff bases. scirp.orgscirp.orgresearchgate.net For example, the condensation of 2,6-diaminopyridine with terphthaldehyde can be achieved in just 10 minutes under microwave irradiation at low power, using only a few drops of glacial acetic acid and ethanol. scirp.org This method is noted for its novelty, cleanliness, efficiency, and time- and solvent-saving properties compared to conventional refluxing methods. scirp.orgresearchgate.net

Another green approach is the use of natural, biodegradable catalysts. Lemon juice has been successfully employed as a catalyst for the synthesis of Schiff bases from 2,6-diaminopyridine, replacing traditional dehydrating agents like glacial acetic acid. researchgate.netresearcher.liferajpub.com This method is experimentally simple, rapid, clean, and results in high yields, making it an economical and eco-friendly alternative. researchgate.netresearcher.liferajpub.com

Functionalization and Derivatization Strategies of the 2,6-Diaminopyridine Moiety

The two primary amino groups on the 2,6-diaminopyridine scaffold are reactive sites for a variety of functionalization and derivatization reactions, leading to a wide range of molecules with diverse applications.

One of the most common derivatization strategies for 2,6-diaminopyridine is the condensation reaction with aldehydes or ketones to form Schiff bases, which contain a characteristic azomethine or imine (-C=N-) group. scirp.org These reactions typically involve the reaction of the primary amino groups of 2,6-diaminopyridine with the carbonyl group of an aldehyde or ketone.

A wide variety of aldehydes have been used in these reactions, including salicylaldehyde, terphthaldehyde, and benzil. scirp.orgiosrjournals.orgchesci.com The reaction conditions can be varied; for instance, Schiff bases can be prepared by refluxing 2,6-diaminopyridine with an aldehyde in ethanol for several hours. iosrjournals.orgchesci.com A bis-Schiff base was formed by refluxing 2,6-diaminopyridine and 2-hydroxybenzaldehyde (salicylaldehyde) in ethanol. iosrjournals.org As mentioned previously, green methods such as microwave irradiation or the use of natural acid catalysts are also highly effective. scirp.orgscirp.orgresearchgate.net The resulting Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various transition metal ions. chesci.com

Below is a table summarizing various Schiff base syntheses from 2,6-diaminopyridine.

| Aldehyde/Ketone | Molar Ratio (DAP:Aldehyde) | Catalyst/Solvent | Method | Yield | Reference |

| Terphthaldehyde | 2:1 | Glacial Acetic Acid / Ethanol | Microwave (10 min) | - | scirp.org |

| Salicylaldehyde | 1:2 | Glacial Acetic Acid | Microwave (1 min) | - | scirp.org |

| Salicylaldehyde | 1:2 | Ethanol | Reflux (3 hr) | - | iosrjournals.org |

| Benzil | 2:1 | Ethanol | Reflux (3 hr) | 53% | chesci.com |

| Substituted Naphthaldehyde | - | Lemon Juice | Stirring | High | researchgate.netresearcher.liferajpub.com |

| 2-hydroxy-1-naphthaldehyde & Salicylaldehyde | 1:1:1 | - | Stirring (4 days) | High | jetir.org |

DAP: 2,6-Diaminopyridine

The amino groups of 2,6-diaminopyridine can also undergo various coupling reactions to form larger, more complex molecules. A notable example is the coupling with rhodamine derivatives. The reaction of 2,6-diaminopyridine with rhodamine acid chloride yields a rhodamine-coupled derivative. nih.govacs.org This synthesis creates a molecule where the 2,6-diaminopyridine moiety is attached to the rhodamine scaffold, a structure that has been investigated for metal-ion sensing. nih.govacs.orgresearchgate.netnih.gov The coupling reaction induces a spirolactam ring-opening mechanism in the rhodamine part upon interaction with specific metal ions like Fe³⁺ and Al³⁺. nih.govacs.org

While direct coupling with simple nitriles is less common, 2,6-diaminopyridine can be synthesized from dinitrile precursors. For example, reacting 3-hydroxy pentane-1,5-dinitrile with an ammonium donor leads to the formation of the 2,6-diaminopyridine ring. google.comgoogleapis.com

Polymerization of 2,6-Diaminopyridine Monomers (e.g., polyurea, poly(2,6-diaminopyridine))

The bifunctional nature of the 2,6-diaminopyridine (DAP) monomer, possessing two reactive primary amine groups, makes it a valuable building block for the synthesis of various polymers. Its polymerization can lead to materials such as polyureas and poly(2,6-diaminopyridine) (PDAP), which exhibit interesting electrochemical and material properties.

Polyurea Synthesis: 2,6-Diaminopyridine can undergo polycondensation reactions with diisocyanates to form polyureas. google.comgoogle.com These reactions can be performed under solution or interfacial conditions. For instance, reacting DAP with polyisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) or toluene diisocyanate in a suitable solvent mixture can yield polyurea oligomers or polymers. google.comgoogle.commdpi.com In a typical solution polymerization, both the diamine and the diisocyanate are dissolved in a common solvent, and the reaction proceeds with stirring at ambient temperature. google.com Interfacial polymerization involves dissolving the DAP monomer in an aqueous phase, often with a buffer, while the polyisocyanate is dissolved in an immiscible organic solvent like benzene (B151609) or toluene. google.com The polymer then forms at the interface of the two phases under vigorous stirring. google.com The resulting polyureas can be complexed with metal ions, such as Co(II), and subsequently calcined to produce Co, N-doped carbon materials that serve as effective cathode catalysts in anion exchange membrane fuel cells (AEMFCs). mdpi.comresearchgate.net

Poly(2,6-diaminopyridine) (PDAP) Synthesis: PDAP can be synthesized through several methods, including free-radical polymerization, enzymatic polymerization, and electropolymerization. mdpi.comnih.gov Oxidative polymerization is a common route, using initiators like ammonium persulfate ((NH₄)₂S₂O₈) in an aqueous solution. mdpi.comresearchgate.net This method can be enhanced by techniques such as interface polymerization, where solid (NH₄)₂S₂O₈ is added rapidly to a solution of DAP, resulting in spherical microparticles with improved electrochemical stability compared to those from homogeneous polymerization. researchgate.net Another advanced method utilizes a rotating packed bed (EC-RPB) reactor, which significantly accelerates the mass transfer and reduces the polymerization time from 12 hours to 3 hours, achieving a conversion rate of over 90%. rsc.org

Enzymatic polymerization of DAP can be carried out using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide (H₂O₂). nih.gov This method is considered an environmentally friendly alternative to traditional chemical oxidation. The resulting polymer, Poly(DAP-en), has been shown to have a higher average molar mass and thermal stability compared to the polymer produced by conventional oxidative methods (Poly(DAP-ox)). nih.gov Furthermore, electropolymerization allows for the deposition of PDAP films directly onto electrode surfaces, such as reduced graphene oxide (RGO) or composite graphite (B72142). rsc.orgresearchgate.net This technique is valuable for creating modified electrodes for applications like glucose sensing and the detection of heavy metal ions like mercury. rsc.orgresearchgate.net

Table 1: Comparison of Polymerization Methods for 2,6-Diaminopyridine Monomers

| Polymer Type | Polymerization Method | Reagents/Catalysts | Key Findings |

|---|---|---|---|

| Polyurea | Solution Polymerization | 2,6-Diaminopyridine, Polyisocyanates (e.g., MDI, TDI) | Forms oligomers or polymers at ambient temperature. google.comgoogle.com |

| Polyurea | Interfacial Polymerization | 2,6-Diaminopyridine (in aqueous phase), Polyisocyanate (in organic phase) | Polymer forms at the liquid-liquid interface. google.com |

| Polyurea | Condensation Polymerization | 2,6-Diaminopyridine, 4,4'-diphenylmethylene diisocyanate (MDI), Co(II) | Produces Co(II)-complexed polyurea (Co-PUr) for catalyst applications. mdpi.comresearchgate.net |

| Poly(2,6-diaminopyridine) (PDAP) | Interface Polymerization | 2,6-Diaminopyridine, (NH₄)₂S₂O₈ | Yields spherical microparticles with enhanced electrochemical stability. researchgate.net |

| Poly(2,6-diaminopyridine) (PDAP) | Rotating Packed Bed Polymerization | 2,6-Diaminopyridine | Reduces reaction time to 3h with >90% conversion. rsc.org |

| Poly(2,6-diaminopyridine) (PDAP) | Enzymatic Polymerization | 2,6-Diaminopyridine, HRP, H₂O₂ | Environmentally friendly method; produces polymer with higher molar mass and thermal stability. nih.gov |

| Poly(2,6-diaminopyridine) (PDAP) | Electropolymerization | 2,6-Diaminopyridine, supporting electrolyte (e.g., H₂SO₄, ZnSO₄) | Forms polymer films on electrodes for sensor applications. rsc.orgresearchgate.net |

Oxidation Reactions and N-Oxide Formation

The pyridine (B92270) ring of 2,6-diaminopyridine is susceptible to N-oxidation, a reaction that converts the tertiary amine within the ring to an N-oxide. This transformation is a key step in the synthesis of various functionalized pyridine derivatives, particularly energetic materials. The oxidation of 2,6-diaminopyridine can be achieved using different oxidizing agents and reaction pathways.

A common method involves a multi-step synthesis where N-oxidation follows other modifications of the pyridine ring. For example, in the synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO or DADNP-1-O), 2,6-diaminopyridine is used as the starting material. researchgate.netsioc-journal.cnsioc-journal.cnenergetic-materials.org.cn One synthetic route involves the initial protection of the amino groups via acetylation, followed by N-oxidation of the pyridine ring, and subsequent nitration. sioc-journal.cnenergetic-materials.org.cn Another reported pathway includes acidification, nitration, and then N-oxidation, achieving a total yield of over 90%. researchgate.netsioc-journal.cn The N-oxidation step itself is often performed using strong oxidizing agents like peracetic acid or a mixture of hydrogen peroxide and an acid. ijpsr.com

The direct oxidation of 2,6-diaminopyridine can also be accomplished electrochemically. The electrooxidation of DAP in an acetonitrile solution containing a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄) at a platinum electrode can lead to the formation of polymer films. rsc.org The nature of the resulting film depends on the applied deposition potential, suggesting different reaction mechanisms (e.g., ECE mechanism vs. nucleation and growth). rsc.org

In some cases, the primary amino groups must be protected before N-oxidation to ensure the reaction occurs selectively at the pyridine nitrogen. For instance, in the synthesis of 2,6-diamino-3-phenylazopyridine-1-oxide, the primary amines are first acetylated to form 2,6-diacetamido-3-phenylazopyridine. ijpsr.com This intermediate is then oxidized with peracetic acid to yield the N-oxide. ijpsr.com

Table 2: Summary of Oxidation and N-Oxide Formation Reactions of 2,6-Diaminopyridine

| Starting Material | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| 2,6-Diaminopyridine | 1. Acetylation 2. N-Oxidation 3. Nitration | 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) | A multi-step synthesis for an energetic material with a total yield up to 75%. sioc-journal.cn |

| 2,6-Diaminopyridine | 1. Acidification 2. Nitration 3. N-Oxidation | 2,6-Diamino-3,5-dinitropyridine-1-oxide (DADNP-1-O) | A simple, three-step method with a total yield exceeding 90%. researchgate.netsioc-journal.cn |

| 2,6-Diamino-3-phenylazopyridine | 1. Acetylation 2. Oxidation with peracetic acid 3. Alkaline hydrolysis | 2,6-Diamino-3-phenylazopyridine-1-oxide | Protection of primary amines ensures selective N-oxidation of the pyridine ring. ijpsr.com |

| 2,6-Diaminopyridine | Electrochemical oxidation in Acetonitrile/LiClO₄ on a Platinum electrode | Polymer films | Formation of two different films depending on the deposition potential. rsc.org |

Control of Reaction Conditions and Product Selectivity in this compound Synthesis

The synthesis of this compound involves the reaction of the basic 2,6-diaminopyridine with sulfuric acid. chembk.com Controlling the reaction conditions is crucial for achieving high yield, purity, and the desired product selectivity. Key parameters that must be carefully managed include temperature, reagent concentration, and the rate of addition.

A straightforward method for preparing the sulfate salt is the direct sulfation of 2,6-diaminopyridine. chembk.comsmolecule.com This is typically done by dissolving 2,6-diaminopyridine in a suitable solvent, such as anhydrous ethanol, and then slowly adding concentrated sulfuric acid. chembk.com The reaction is highly exothermic, and therefore, effective temperature control, often using a cooling device, is essential to prevent the formation of byproducts and ensure safety. chembk.com After the reaction is complete, the this compound precipitates from the solution and can be isolated by filtration, followed by washing and drying. chembk.com

In broader synthetic schemes for producing 2,6-diaminopyridine itself, the final product is often purified by crystallization as its sulfate salt from an aqueous solution. google.com The selectivity of the synthesis of the parent diamine can be influenced by factors such as pH. For instance, in the cyclization of 3-hydroxyglutaronitrile to form 2,6-diaminopyridine, controlling the pH with sulfuric acid can improve the yield and purity of the intermediate dinitrile, which ultimately affects the quality of the final product. google.com The need for low-temperature, low-pressure, and high-selectivity methods for preparing diaminopyridines has been highlighted as an area for improvement to ensure commercial viability. google.com

Table 3: Key Parameters for Controlled Synthesis of this compound

| Parameter | Control Method | Purpose | Outcome |

|---|---|---|---|

| Temperature | Use of a cooling device during acid addition. | To manage the highly exothermic reaction between 2,6-diaminopyridine and concentrated sulfuric acid. chembk.com | Prevents decomposition and formation of impurities, ensuring higher product purity. chembk.com |

| Reagent Addition | Slow, dropwise addition of concentrated sulfuric acid to the 2,6-diaminopyridine solution. | To maintain control over the reaction rate and temperature. chembk.com | Ensures a complete and selective reaction to form the sulfate salt. |

| Solvent | Dissolving 2,6-diaminopyridine in a suitable solvent like anhydrous ethanol. | To facilitate a homogeneous reaction and control the precipitation of the product. chembk.com | Allows for easy isolation of the crystalline sulfate salt via filtration. chembk.com |

| Purification | Crystallization from water as the sulfate salt. | To purify crude 2,6-diaminopyridine obtained from its synthesis. google.com | Isolates the final product with high purity. google.com |

Coordination Chemistry and Metal Complexation of 2,6 Diaminopyridine Derivatives

Ligand Design and Coordination Modes of 2,6-Diaminopyridine (B39239) and its Derivatives

2,6-Diaminopyridine serves as a foundational structure for a variety of ligands. Its coordination behavior is primarily dictated by the nitrogen atom of the pyridine (B92270) ring and the two amino groups at the 2 and 6 positions. These sites can act as electron donors, engaging in coordination with metal ions. The versatility of the amino groups allows for further modification, such as the formation of Schiff bases or incorporation into larger macrocyclic structures, thereby expanding the range of potential metal complexes.

2,6-Diaminopyridine and its derivatives exhibit effective chelating behavior, forming stable complexes with a variety of transition metal ions. Chelation involves the formation of two or more separate coordinate bonds between a ligand and a single central metal atom, resulting in a ring-like structure known as a chelate. This multiplicity of bonds typically lends extra stability to the resulting complex.

Derivatives of 2,6-diaminopyridine have been shown to form stable complexes with divalent and trivalent metal ions. For instance, Schiff base derivatives have been successfully used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). scirp.orgresearchgate.net Similarly, macrocyclic complexes derived from this diamine have been prepared with Fe(II), Co(II), Ni(II), and Cu(II). asianpubs.org Research has also demonstrated the interaction of 2,6-diaminopyridine-coupled rhodamine derivatives with Fe(III) and Al(III) ions, highlighting the ligand's capacity to coordinate with trivalent metals. nih.govnih.govacs.org In these interactions, the ligand typically coordinates with the metal ion through the pyridine nitrogen and the nitrogen atoms of the amino or imino groups, acting as a bidentate or tridentate ligand.

The reactivity of the amino groups in 2,6-diaminopyridine allows for its use as a precursor in the synthesis of more complex ligands, notably Schiff bases and macrocyclic compounds.

Schiff Base Complexes: Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov 2,6-Diaminopyridine can react with aldehydes like salicylaldehyde or cinnamaldehyde to form symmetrical Schiff base ligands. scirp.orgiosrjournals.org These ligands possess imine (-C=N-) groups and can coordinate with metal ions through the imine nitrogen atoms, as well as the pyridine nitrogen. This often results in the formation of binuclear or mononuclear complexes with geometries such as octahedral. scirp.org The synthetic flexibility and donor ability of these Schiff bases make them valuable in coordination chemistry. scirp.org

Macrocyclic Ligands: Macrocyclic ligands are large, ring-shaped molecules containing multiple donor atoms. Template synthesis, where the metal ion directs the condensation reaction, is a common method for preparing macrocyclic complexes from 2,6-diaminopyridine. asianpubs.orgrasayanjournal.co.in For example, condensation reactions with dicarbonyl compounds like glyoxal or 2,2-dihydroxyindane-1,3-dione in the presence of metal ions such as Cr(III), Mn(III), Fe(III), Fe(II), Co(II), Ni(II), and Cu(II) yield tetraimino macrocyclic complexes. asianpubs.orgrasayanjournal.co.in These macrocyclic ligands can encapsulate the metal ion within their central cavity, leading to highly stable complexes due to the macrocyclic effect. The ligand coordinates through the four azomethine (imine) nitrogens, often resulting in square pyramidal or distorted octahedral geometries. rasayanjournal.co.in

The introduction of different substituent groups onto the 2,6-diaminopyridine framework can significantly alter the electronic properties of the ligand and, consequently, the strength and selectivity of its interaction with metal ions.

A study on 2,6-diaminopyridine-coupled rhodamine derivatives demonstrated how substitution on the amine functionality affects metal-ion interactions. nih.govnih.govacs.org The unsubstituted derivative showed sensitivity towards Fe(III) ions. nih.gov However, the incorporation of a formamide moiety led to a derivative that was responsive to both Fe(III) and Al(III) ions, with significantly higher association constants. nih.govnih.gov This enhanced interaction is attributed to the additional N-formyl oxygen donor center and the stabilizing role of the formamide group in the metal-ligand adduct. nih.gov The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can modulate the basicity of the donor atoms, thereby influencing the stability of the resulting metal complex. researchgate.netacs.org For example, an electron-donating substituent can increase the electron density on the donor atoms, leading to a stronger bond with the metal ion. researchgate.net

Structural Elucidation of 2,6-Diaminopyridine Metal Complexes

Determining the precise structure of newly synthesized coordination compounds is crucial for understanding their chemical and physical properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed for this purpose.

Spectroscopic methods provide valuable information about the coordination environment of the metal ion and the binding mode of the ligand.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups involved in coordination. A key indicator of Schiff base formation from 2,6-diaminopyridine is the disappearance of the C=O stretching band of the parent aldehyde and the appearance of a new band corresponding to the azomethine (C=N) group, typically in the range of 1595–1615 cm⁻¹. scirp.orgrasayanjournal.co.in Upon complexation, this C=N stretching frequency often shifts, indicating the coordination of the imine nitrogen to the metal ion. rasayanjournal.co.in Shifts in the vibrational frequencies of the pyridine ring also confirm the involvement of the pyridine nitrogen in the metal-ligand bond.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the complex and helps to infer its geometry. The electronic spectra of the ligands typically show bands assigned to n → π* and π → π* transitions. scirp.org Upon complexation, new bands may appear in the visible region due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. The position and number of these d-d bands are characteristic of the metal ion's oxidation state and the coordination geometry (e.g., octahedral or tetrahedral). For example, the electronic spectrum of a Cu(II) complex showed a band at 12,106 cm⁻¹, suggesting a transition consistent with an octahedral geometry. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes, particularly for diamagnetic species. In the ¹H NMR spectrum of a Schiff base ligand derived from 2,6-diaminopyridine, signals corresponding to the azomethine proton (N=C-H) and aromatic protons can be identified. scirp.org Changes in the chemical shifts of these protons upon complexation can provide evidence of coordination. For instance, a downfield shift of pyridine proton signals suggests the coordination of the pyridine nitrogen. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II) or Fe(III). The EPR spectrum provides information about the electronic environment of the metal ion. The g-values obtained from the spectrum can help in determining the geometry of the complex and the nature of the metal-ligand bonding.

| Compound | Key FT-IR Bands (cm⁻¹) ν(C=N) | Electronic Spectra Bands (cm⁻¹) | Magnetic Moment (B.M.) |

|---|---|---|---|

| LH (Ligand) | 1601 | 26455 (n → π), 35971 (π → π) | - |

| Co(II) Complex | 1590 | 15151, 19379, 36101 | 4.80 |

| Ni(II) Complex | 1595 | 11049, 15197, 25125, 36363 | 2.82 |

| Cu(II) Complex | 1598 | 12106, 37593 | - |

| Zn(II) Complex | 1593 | 26178, 31645 | - |

| Cd(II) Complex | 1590 | 26178, 31645 | - |

For coordination compounds derived from 2,6-diaminopyridine, SCXRD analysis can definitively confirm the coordination mode of the ligand. It can distinguish, for example, whether the ligand acts in a bidentate or tridentate fashion and confirms the geometry around the central metal ion (e.g., square planar, tetrahedral, or octahedral). nih.gov For instance, in a copper(II) complex with aminopyridine ligands, X-ray analysis revealed a square pyramidal coordination geometry, providing exact bond distances such as Cu-N bond lengths ranging from 2.006(6) Å to 2.175(7) Å. nih.gov In another example involving a cadmium(II) complex, the technique established an octahedral coordination geometry with Cd-N bond distances around 2.30 Å. nih.gov This level of detail is essential for correlating the structure of a complex with its observed chemical and physical properties.

Magnetic Susceptibility Studies of Paramagnetic Complexes

The magnetic properties of complexes derived from 2,6-diaminopyridine are of significant interest as they provide insights into the electronic structure and bonding of the metal centers. Magnetic susceptibility measurements are a key tool in characterizing these paramagnetic complexes.

Research into Schiff base ligands derived from the condensation of 2,6-diaminopyridine with other molecules, such as isatin, has led to the synthesis of various transition metal complexes. The magnetic moments of these complexes, determined through magnetic susceptibility analysis, are instrumental in proposing their geometries. For instance, a series of Mn(II), Co(II), Ni(II), and Cu(II) complexes with a Schiff base ligand incorporating 2,6-diaminopyridine have been characterized. Their magnetic moment values suggest specific coordination environments around the metal ions. cyberleninka.ru

Based on combined analytical and spectroscopic data, tetrahedral configurations have been proposed for all the prepared complexes. cyberleninka.ru The magnetic moment for the Cu(II) complex was found to be 2.1 B.M., which is indicative of a tetrahedral structure. cyberleninka.ru

The magnetic moments for these paramagnetic complexes are summarized in the table below.

| Metal Ion | Magnetic Moment (B.M.) |

| Mn(II) | 5.9 |

| Co(II) | 4.3 |

| Ni(II) | 3.9 |

| Cu(II) | 2.1 |

Applications in Selective Metal Ion Recognition and Separation

Derivatives of 2,6-diaminopyridine have demonstrated considerable potential in the selective recognition and separation of various metal ions. This is attributed to the presence of multiple binding sites—the pyridine nitrogen and the two amino groups—that can coordinate with metal cations.

Sensing Mechanisms and Selectivity (Fluorimetric, Colorimetric)

The ability of 2,6-diaminopyridine and its derivatives to form stable complexes with a range of metal ions has been harnessed in the development of fluorimetric and colorimetric sensors. These sensors exhibit changes in their optical properties upon binding with specific metal ions, allowing for their detection.

The complexation of 2,6-diaminopyridine (DAPD) with transition metal ions in acetonitrile (B52724) has been studied using ultraviolet-visible and fluorescence spectrometry. researchgate.net A red shift in the spectra is observed in the presence of transition metal ions, with the order of binding affinity being Cu²⁺ > Zn²⁺ > Co²⁺ > Ni²⁺ > Ag⁺. researchgate.net The fluorescence intensity of DAPD is linear with the concentration of Cu²⁺ in the range of 2.5 × 10⁻⁷ to 3.5 × 10⁻⁶ mol/L, making it a sensitive and reversible fluorescent probe for transition metal ions. researchgate.net

Derivatives of 2,6-diaminopyridine have also been synthesized to act as fluorescent probes. For example, naphthyridine-based derivatives of 2,6-diaminopyridine have been investigated for their metal ion binding abilities. nih.gov One such derivative, 2,4-Dimethyl-7-amino-1,8-naphthyridine (DMAND), which contains an electron-donating amino group conjugated to the electron-withdrawing pyridine ring, shows high sensitivity for Cu²⁺. nih.gov The interaction with Cu²⁺ enhances the electron-withdrawing character of the pyridine ring, leading to a red-shifted spectrum and increased fluorescence intensity. nih.gov

Polymer Inclusion Membranes (PIMs) for Metal Recovery (e.g., Au(III), Ag(I), Pd(II), Pt(II), Cu(II), Zn(II), Hg(II))

Polymer inclusion membranes (PIMs) incorporating 2,6-diaminopyridine derivatives as carriers have emerged as an effective technology for the selective recovery of metal ions from aqueous solutions. These membranes combine the selectivity of the carrier molecule with the stability of a polymeric support.

A novel PIM containing 2,6-bis(4-methoxybenzoyl)-diaminopyridine has been successfully applied for the recovery of noble metal ions from highly acidic aqueous solutions. mdpi.comresearchgate.net The removal percentages of metal ions after 24 hours were significant for Ag(I) and Au(III). mdpi.com In desorption processes lasting 48 hours, the recovery percentages for gold and silver ions were over 96%. mdpi.com

The efficiency of metal ion removal using this PIM is detailed in the table below:

| Metal Ion | Removal Percentage after 24h (%) |

| Ag(I) | 94.89 |

| Au(III) | 63.46 |

| Pt(II) | 38.99 |

| Pd(II) | 23.82 |

Furthermore, PIMs containing 2,6-diaminopyridine as a carrier have been shown to be effective in the separation of copper(II) ions. researchgate.net Studies have demonstrated that these membranes can extract 88% of Cu(II) from a solution. researchgate.net

Adsorption Properties in Aqueous Systems

Functionalized polymers incorporating 2,6-diaminopyridine have been developed as adsorbents for the removal of metal ions from aqueous solutions. These materials exhibit high adsorption capacities and selectivity for certain metal ions.

A new adsorbent synthesized by functionalizing poly(glycidyl methacrylate) with 2,6-diaminopyridine has shown remarkable effectiveness in the selective adsorption of Au(III) from aqueous solutions. researchgate.net This adsorbent exhibits a high adsorption capacity of 459.29 mg/g for Au(III) at a pH of 4. researchgate.net The interaction between the adsorbent and Au(III) is believed to occur through chelation and ion exchange involving the amine groups. researchgate.net

This material has also proven effective in the extraction of other metal ions, including Cu(II), Pb(II), Cd(II), Hg(II), Ag(I), and Zn(II) from aqueous solutions. researchgate.net The adsorbent demonstrates good selectivity for Au(III) even in the presence of interfering ions and can be reused multiple times. researchgate.net

Supramolecular Chemistry and Self Assembly of 2,6 Diaminopyridine Sulfate Architectures

Non-Covalent Interactions in 2,6-Diaminopyridinium Sulfate (B86663) Crystals

The solid-state structure of 2,6-diaminopyridine (B39239) sulfate is stabilized by a sophisticated network of non-covalent forces. The protonation of the pyridine (B92270) ring nitrogen and the presence of two exocyclic amino groups on the cation, combined with the tetrahedral and highly charged nature of the sulfate anion, create a system ripe for extensive intermolecular bonding. These interactions are the fundamental drivers of the compound's self-assembly into a crystalline solid.

Hydrogen bonding is the dominant cohesive force in the crystal lattice of 2,6-diaminopyridine sulfate salts. The 2,6-diaminopyridinium cation is an excellent hydrogen bond donor, possessing active protons on the pyridinium (B92312) nitrogen (N-H) and the two amino groups (NH₂). The sulfate anion, with its four oxygen atoms, acts as a multivalent hydrogen bond acceptor. This donor-acceptor complementarity leads to the formation of robust and extensive hydrogen-bonding networks.

In the related structure of bis(2,6-diaminopyridinium) sulfate monohydrate, a complex three-dimensional network is formed, stabilized by numerous hydrogen bonds. researchgate.net The primary interactions are strong N–H⋯O bonds, where both the pyridinium N-H and the amino N-H groups donate protons to the oxygen atoms of the sulfate anions. researchgate.net

| Hydrogen Bond Type | Donor | Acceptor | Role in Crystal Structure |

| N–H⋯O | Pyridinium N-H, Amino N-H | Sulfate Oxygen | Primary interaction linking cations and anions, forming synthons. |

| O–H⋯O | Water (in hydrated crystals) | Sulfate Oxygen | Bridges components, often linking layers or chains. |

| C–H⋯O | Aromatic C-H | Sulfate Oxygen | Secondary interaction, contributes to packing efficiency. |

The planar, electron-deficient nature of the protonated pyridine ring in the 2,6-diaminopyridinium cation facilitates π–π stacking interactions. These interactions occur when the aromatic rings arrange themselves in a parallel or near-parallel fashion, contributing to the thermodynamic stability of the crystal structure. In salts containing the 2,6-diaminopyridinium cation, slipped π–π stacking is commonly observed. researchgate.net

In a related complex, bis(2,6-diaminopyridin-1-ium) hexaaquacobalt(II) disulfate dihydrate, weak intermolecular π–π interactions with a centroid-centroid distance of 3.5231 (4) Å are noted to further stabilize the crystal structure. nih.gov Similarly, in the tetrachlorocobaltate salt of 2,6-diaminopyridinium, π–π stacking is observed with an intercentroid distance of 3.763 (2) Å. researchgate.net These stacking arrangements typically lead to the formation of columnar or layered assemblies of the organic cations within the crystal lattice.

Crystal Engineering and Design of Supramolecular Frameworks

The principles of crystal engineering allow for the rational design of solid-state materials with desired structures and properties by understanding and controlling intermolecular interactions. The 2,6-diaminopyridinium cation and the sulfate anion are versatile building blocks (tectons) for the construction of complex supramolecular frameworks due to their well-defined shapes and multiple interaction sites.

A common structural motif in salts of 2,6-diaminopyridinium is the formation of layered or pseudo-layered architectures. researchgate.netnih.gov In these arrangements, the planar organic cations self-assemble into sheets or layers, often stabilized by π–π stacking interactions. These organic layers are typically sandwiched between layers composed of the inorganic anions and, in hydrated crystals, water molecules. nih.gov

For instance, in the crystal structure of bis(2,6-diaminopyridinium) tetrachlorozincate(II), the arrangement consists of alternating organic layers of the cations and inorganic layers of the tetrachlorozincate anions. researchgate.net A similar pseudo-layered three-dimensional network is observed in a hexaaquacobalt(II) disulfate complex, where 2,6-diaminopyridinium layers are separated by layers of the cobalt complex, sulfate anions, and water molecules. nih.gov The extensive hydrogen bonding between the layers, mediated by the anions, is crucial for holding the entire three-dimensional structure together.

The sulfate anion is not a passive counter-ion in the crystal structure; it plays an active and directive role in the crystal packing. Its tetrahedral geometry and ability to accept multiple hydrogen bonds allow it to act as a highly effective node, connecting several 2,6-diaminopyridinium cations. researchgate.net

Self-Assembly Processes and Morphological Studies (e.g., gel formation, fibrous structures)

The self-assembly of 2,6-diaminopyridine-based molecules into higher-order structures is a testament to the directional and specific nature of hydrogen bonding. While detailed studies on the self-assembly of this compound specifically are not extensively documented, research on derivatives provides significant insight into its potential behaviors.

For instance, a rhodamine-labeled formamide derivative of 2,6-diaminopyridine has been shown to undergo self-assembly into fibrous structures. acs.org This process is driven by intermolecular hydrogen bonding, leading to the formation of a gel in a nonpolar toluene-hexane solvent mixture. acs.org The gelation process can be initiated by dissolving the compound with gentle warming to create a homogeneous solution. Upon cooling to room temperature, the solution transforms into a gel, a state that can be confirmed by the vial inversion method. acs.org

Morphological studies of such gels using Scanning Electron Microscopy (SEM) reveal an entangled network of fibers, which is characteristic of supramolecular gelators. This fibrous network is responsible for immobilizing the solvent molecules, resulting in the gel state. The formation of these fibrous structures highlights the intrinsic ability of the 2,6-diaminopyridine moiety, when appropriately functionalized, to direct self-assembly through predictable hydrogen bonding patterns. This observed gelation in a derivative suggests that under suitable conditions, the core 2,6-diaminopyridine structure is a potent driver for forming extended one-dimensional supramolecular polymers.

| System | Solvent | Morphology | Driving Force |

| 2,6-Diaminopyridine-coupled rhodamine formamide | Toluene-Hexane (1:1, v/v) | Fibrous Network | Intermolecular Hydrogen Bonding |

Characterization of Supramolecular Structures (e.g., Hirshfeld Surface Analysis, 3D-HS, 2D-FP)

The intricate network of non-covalent interactions that defines the supramolecular architecture of crystalline solids can be effectively analyzed using Hirshfeld surface analysis. This computational tool provides a graphical representation of the regions of close contact between neighboring molecules in a crystal, offering quantitative insights into the nature and prevalence of different intermolecular interactions. The analysis involves mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the 3D Hirshfeld surface (3D-HS) of a molecule.

The 3D Hirshfeld surface is unique for each molecule within a crystal and is generated based on the electron distribution of the molecule relative to its neighbors. The dnorm surface, in particular, is color-coded to highlight intermolecular contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii sum of the interacting atoms. Intense red spots on the dnorm map pinpoint key hydrogen bonds and other close contacts.

While a specific Hirshfeld surface analysis for this compound is not available in the literature, studies on related structures, such as a supramolecular perchlorate (B79767) salt of 2,6-diaminopyridine, demonstrate the utility of these techniques. researchgate.net For the 2,6-diaminopyridinium perchlorate salt, the crystal structure is stabilized by a network of hydrogen bonds and Anion-π interactions. researchgate.net In the case of this compound, the structure is characterized by a high potential for hydrogen bonding, with a hydrogen bond donor count of four and an acceptor count of seven. smolecule.com A hypothetical Hirshfeld analysis would likely reveal significant contributions from N-H···O interactions between the amino groups of the 2,6-diaminopyridinium cation and the oxygen atoms of the sulfate anion.

The table below illustrates typical data obtained from a Hirshfeld surface analysis for a related diaminopyrimidine compound, showcasing how interactions are quantified.

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | 39.1% | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. |

| N···H/H···N | 17.7% | Corresponds to hydrogen bonds involving nitrogen and hydrogen atoms, crucial for the supramolecular assembly. |

| C···H/H···C | 12.0% | Indicates weaker C-H···π or other van der Waals interactions. |

| O···H/H···O | 9.3% | Represents hydrogen bonds involving oxygen atoms. |

| S···H/H···S | 8.4% | Indicates interactions with sulfur atoms, if present. |

| C···C | 4.1% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Note: The data in this table is representative and based on a related diaminopyrimidine structure to illustrate the output of a Hirshfeld surface analysis.

This detailed characterization is crucial for understanding the structure-property relationships in these materials and for the rational design of new supramolecular architectures with desired functionalities.

Polymer Science and Advanced Materials Applications of 2,6 Diaminopyridine Derivatives

Electropolymerization of 2,6-Diaminopyridine (B39239) and its Electrochemical Properties

The electropolymerization of 2,6-diaminopyridine is a key process for fabricating thin-film polymers with desirable electrochemical characteristics. These polymers have been the subject of extensive research due to their stability and electroactivity, which makes them suitable for a variety of electrochemical applications.

Synthesis of Poly(2,6-Diaminopyridine) (PDAP)

Poly(2,6-diaminopyridine) (PDAP) can be synthesized through various methods, including enzymatic and oxidative polymerization. nih.gov One notable approach involves the use of a rotating packed bed, which has been shown to enhance the efficiency of the polymerization process. rsc.org The synthesis of PDAP can be broadly categorized into two main methodologies:

Interface Polymerization : This method typically involves the reaction of monomers at the interface of two immiscible liquids. For polyamide microcapsules, this process, known as the Schotten-Baumann reaction, occurs between a polyfunctional amine and an acyl chloride. mdpi.com The polymerization rate is controlled by the mass transfer of the diamine from the aqueous to the organic phase. mdpi.com A similar principle can be applied to the synthesis of other polymers where the controlled reaction at an interface is desired to form a thin film or microcapsules. mdpi.commdpi.com

Homogeneous Polymerization : In this approach, the monomers and catalyst are dissolved in a single solvent, leading to the formation of the polymer throughout the solution. An example of this is the synthesis of polyureas from the reaction of diamines and diisocyanates in a solvent like N-methyl pyrrolidone (NMP) with a catalyst such as dibutyltin (B87310) dilaurate (DBTDL). sid.ir Another approach involves the direct dehydrogenative coupling of diamines and methanol (B129727) using a ruthenium pincer catalyst to produce polyureas. st-andrews.ac.uk

The choice of polymerization technique significantly influences the properties of the resulting polymer, such as molecular weight, morphology, and ultimately, its performance in various applications.

Electrochemical Stability and Electroactivity Studies

The electrochemical behavior of Poly(2,6-Diaminopyridine) (PDAP) has been extensively studied using various techniques to assess its stability and electroactivity, which are crucial for its application in sensors and other electrochemical devices.

Cyclic Voltammetry (CV) is a fundamental technique used to characterize the redox properties of PDAP. Studies have shown that PDAP deposited on reduced graphene oxide (PDAP-RGO) exhibits good electroactivity over a wide pH range, extending up to pH 11.0. rsc.orgrsc.org The modification of a glassy carbon electrode with a conducting polymer of dipicrylamine, which has a similar amino-aromatic structure, demonstrated enhanced effective electrode surface area and conductivity. nih.gov In the study of 2,6-diaminopurine (B158960) on a multiwall carbon nanotube modified glassy carbon electrode, cyclic voltammetry revealed an irreversible oxidation process. tubitak.gov.tr

Electrochemical Impedance Spectroscopy (EIS) provides insights into the charge transfer resistance and interfacial properties of the polymer film. For instance, EIS has been used to confirm the modification of an electrode surface with a polymer film, indicating changes in conductivity and surface area. nih.gov In the context of (F, K)-co-doped carbon nitride, a smaller arc radius in the EIS Nyquist plot suggested reduced charge transfer resistance, which benefits the migration of charge carriers. mdpi.com

Linear Sweep Voltammetry (LSV) is another technique employed to study the electrochemical properties of materials. While the provided search results focus more on CV and EIS for PDAP, LSV is a common technique for evaluating the catalytic performance of modified electrodes, for instance, in the oxygen reduction reaction for catalyst precursors derived from 2,6-diaminopyridine-based polyurea. mdpi.com

The following table summarizes the key findings from electrochemical studies of PDAP and related structures:

| Electrochemical Technique | Key Findings for PDAP and Related Polymers | References |

| Cyclic Voltammetry (CV) | Good electroactivity of PDAP-RGO in a wide pH range (up to 11.0). Enhanced current and reduced potential for analyte detection on polymer-modified electrodes. Irreversible oxidation process observed for similar purine (B94841) structures. | rsc.orgrsc.orgnih.govtubitak.gov.tr |

| Electrochemical Impedance Spectroscopy (EIS) | Confirms surface modification, leading to enhanced conductivity and effective surface area. Reduced charge transfer resistance in related doped materials. | nih.govmdpi.com |

| Linear Sweep Voltammetry (LSV) | Used to evaluate the catalytic activity of materials derived from 2,6-diaminopyridine precursors for reactions like oxygen reduction. | mdpi.com |

Applications in Electrochemical Sensors

The favorable electrochemical properties of Poly(2,6-Diaminopyridine) (PDAP) make it a promising material for the development of various electrochemical sensors.

Mercury Ion Selective Electrodes : A composite graphite (B72142) electrode modified with PDAP has been successfully used as a solid-state ion-selective electrode for the determination of mercury (Hg²⁺) ions. researchgate.net This electrode demonstrated a Nernstian response with a slope of 28.4±1 mV per decade over a wide concentration range of 1x10⁻⁶ to 1x10⁻¹ M. researchgate.net The sensor operates effectively in a pH range of 3–5, has a detection limit of 3x10⁻⁸ M, and a response time of 25 seconds. researchgate.net The selectivity of such electrodes is a key advantage, allowing for the detection of Hg²⁺ in the presence of other cations. researchgate.net

Glucose Sensors : PDAP has also been utilized in the construction of glucose sensors. A platform for glucose sensing was developed by immobilizing glucose oxidase (GOD) into a composite of PDAP and reduced graphene oxide (PDAP-RGO). rsc.orgrsc.org This sensor leverages the electrocatalytic reduction of hydrogen peroxide (H₂O₂) at the PDAP-RGO surface. rsc.orgrsc.org The resulting glucose sensor exhibited a wide linear range from 0.05 to 6.65 mM and a low detection limit of 0.142 μM. rsc.orgrsc.org

The table below details the performance characteristics of PDAP-based electrochemical sensors:

| Sensor Application | Key Performance Metrics | References |

| Mercury Ion Selective Electrode | Linear Range: 1x10⁻⁶ to 1x10⁻¹ MNernstian Slope: 28.4±1 mV/decadeDetection Limit: 3x10⁻⁸ MResponse Time: 25 spH Range: 3–5 | researchgate.net |

| Glucose Sensor | Linear Range: 0.05 to 6.65 mMDetection Limit: 0.142 μM | rsc.orgrsc.org |

Functional Polymers and Composites

Beyond electropolymerization, derivatives of 2,6-diaminopyridine are instrumental in creating functional polymers and composites with unique responsive and catalytic properties.

Thermoresponsive Polymers based on 2,6-Diaminopyridine Motif (UCST behavior)

Functional polymers incorporating the 2,6-diaminopyridine motif have been synthesized and shown to exhibit Upper Critical Solution Temperature (UCST) behavior in water/alcohol mixtures. rsc.org This means the polymer is insoluble at lower temperatures and becomes soluble as the temperature is raised above a critical point.

Polymers such as poly(N-(6-aminopyridin-2-yl)acrylamide) (PNAPAAm) and poly(N-(6-acetamidopyridin-2-yl)acrylamide) (PNAcAPAAm) were synthesized via free radical polymerization. rsc.org The UCST-type phase transition was studied using temperature-dependent turbidimetry, dynamic light scattering, and ¹H-NMR measurements. rsc.org The phase transition temperature of these polymers can be tuned by altering the polymer solution concentration, the type of alcohol used in the solvent mixture, or the composition of the solvent mixture itself. rsc.org For instance, the cloud point temperature of PNAcAPAAm was observed to decrease with an increasing content of alcohols like methanol, ethanol (B145695), and isopropanol (B130326) in water/alcohol mixtures. rsc.org Such tunable thermoresponsive polymers have potential applications in fields like drug delivery and sensing. rsc.org

Polyurea Synthesis for Catalyst Precursors

2,6-Diaminopyridine serves as a valuable monomer in the synthesis of polyureas, which can then be used as precursors for advanced catalyst materials.

Co-complexed polyurea and Co,N-doped carbon : A polyurea was synthesized through the polycondensation of 2,6-diaminopyridine (DAP) with 4,4'-methylene diphenyl diisocyanate (MDI) in the presence of Co(II) ions to form a Co-complexed polyurea (Co-PUr). mdpi.com This Co-PUr acts as a precursor that, upon calcination, is converted into a Co,N-doped carbon (Co–N–C) material. mdpi.com This material has shown promise as a cathode catalyst for anion exchange membrane fuel cells (AEMFCs). mdpi.com The resulting Co–N–C catalyst demonstrated comparable electrochemical properties for the oxygen reduction reaction (ORR) to commercial Pt/C catalysts, including high on-set and half-wave voltages. mdpi.com The number of electrons transferred during the ORR was close to four, indicating a complete reaction. mdpi.com

The synthesis and application are summarized in the table below:

| Precursor Polymer | Derived Catalyst | Application | Key Findings | References |

| Co-complexed polyurea (Co-PUr) from 2,6-diaminopyridine and MDI | Co,N-doped carbon (Co–N–C) | Cathode catalyst for Anion Exchange Membrane Fuel Cells (AEMFCs) | Comparable electrochemical performance to Pt/C for the Oxygen Reduction Reaction (ORR). High power density in a single cell. | mdpi.com |

This demonstrates the utility of 2,6-diaminopyridine in creating not only functional polymers with responsive properties but also as a building block for high-performance catalytic materials.

Hybrid Organic-Inorganic Polymer Composites (e.g., with reduced graphene oxide, polyethersulfone)

The integration of 2,6-diaminopyridine (DAP) derivatives into polymer matrices allows for the creation of advanced hybrid organic-inorganic composites with tailored properties. These materials leverage the unique characteristics of both the organic polymer and the inorganic filler, often resulting in synergistic enhancements in performance.

Reduced Graphene Oxide (rGO) Composites: Functionalization of graphene oxide (GO) with 2,6-diaminopyridine has been shown to yield materials with superior optical properties. acs.org The DAP molecules interact with the GO sheets, creating hybridized energy levels. acs.org This functionalization can lead to tunable photoluminescence, making DAP-functionalized GO (DAP-fGO) a candidate for emissive materials in light-emitting devices. acs.org For instance, a device using DAP-fGO as the emissive layer has demonstrated tunable electroluminescence from red to green and eventual white light emission at operating voltages above 8 V. acs.org The amine groups of DAP can also facilitate the in-situ reduction of GO to reduced graphene oxide (rGO) while simultaneously embedding the polymer, creating a stable composite material. nih.gov Such composites, like those made with polyaniline or polypyrrole on rGO, have shown promise as superadsorbents for heavy metal ions. nih.gov The resulting nanocomposite films can also exhibit significant electrical conductivity, on the order of ~0.8 S m⁻¹, opening up applications in conductive coatings and electronic components. rsc.org

Polyethersulfone (PES) Composites: Polyethersulfone (PES) is widely used in membrane technology for its mechanical stability and thermal resistance. rsc.orgmdpi.com Incorporating nitrogen-containing functional molecules, such as derivatives of 2,6-diaminopyridine, into a PES matrix can create composites with enhanced functionality. While direct studies on DAP-PES composites are specific, the principle of embedding amine-functionalized molecules is well-established for improving properties like biocompatibility and for creating specific binding sites for separation and biomedical applications. rsc.org The functional groups provided by the DAP derivative can serve as active sites for capturing target molecules or for initiating further chemical modifications on the polymer surface.

Fabrication of Nitrogen-Doped Porous Carbon Materials

Nitrogen-doped porous carbon materials are highly sought after for applications in catalysis, energy storage, and adsorption due to their high surface area, conductivity, and tailored surface chemistry. researchgate.netnih.govnih.gov Derivatives of 2,6-diaminopyridine serve as excellent precursors for these materials owing to the high nitrogen content inherent in the pyridine (B92270) ring and amino groups.

A key strategy involves the polymerization of DAP with other monomers, followed by high-temperature calcination. For example, 2,6-diaminopyridine can be polymerized with 4,4-methylene diphenyl diisocyanate (MDI) to form a polyurea. nih.govmdpi.com This polymer, when complexed with a transition metal like cobalt and subsequently calcined, transforms into a cobalt and nitrogen-doped carbon (Co-N-C) material. nih.govmdpi.com The calcination process, often performed in an inert atmosphere, carbonizes the polymer backbone while embedding nitrogen and cobalt atoms into the resulting carbon matrix. nih.govmdpi.com This method creates a porous structure with a high surface area, dominated by micropores, which increases with the calcination temperature. nih.govmdpi.com The resulting materials possess abundant pyridinic-N and pyrrolic-N species, which are crucial for creating active sites for catalysis and CO2 adsorption. nih.gov

Table 1: Properties of Nitrogen-Doped Carbon Derived from 2,6-Diaminopyridine Precursor

| Property | Value | Source |

|---|---|---|

| Precursor | Co-complexed polyurea (2,6-diaminopyridine + MDI) | nih.gov |

| Resulting Material | Co, N-doped carbon (Co-N-C) | nih.gov |

| Surface Structure | Porous, dominated by micropores | mdpi.com |

| Key Feature | High density of Co-Nx catalytic sites | nih.gov |

Catalytic and Sensing Applications of 2,6-Diaminopyridine-Derived Polymers

Electrocatalytic Activity (Oxygen Reduction Reaction (ORR), Hydrogen Evolution Reaction (HER))

Polymers derived from 2,6-diaminopyridine are valuable precursors for creating non-precious metal electrocatalysts, which are critical for sustainable energy technologies like fuel cells and water splitting. mdpi.comresearchgate.net The nitrogen atoms within the DAP structure can coordinate with transition metals, creating well-defined active sites for electrocatalytic reactions.

The Co-N-C material produced from the calcination of a 2,6-diaminopyridine-based polyurea demonstrates notable electrocatalytic activity for the Oxygen Reduction Reaction (ORR), a key process in fuel cells. nih.gov This non-precious metal catalyst exhibits electrochemical properties comparable to commercial precious Pt/C catalysts, including high onset and half-wave voltages, significant limited reduction current density, and a low Tafel slope. nih.gov The number of electrons transferred during the ORR is close to four, indicating a complete and efficient reduction of oxygen to water. nih.gov In an anion exchange membrane fuel cell (AEMFC), a cathode utilizing this Co-N-C catalyst achieved a high maximum power density of 227.7 mWcm⁻². nih.gov While specific data for the Hydrogen Evolution Reaction (HER) using this particular DAP-derived catalyst is not detailed, related nitrogen-doped carbon structures are known to be active for both ORR and HER. mdpi.comnih.govdntb.gov.ua

Table 2: ORR Performance of 2,6-Diaminopyridine-Derived Electrocatalyst

| Parameter | Value | Comparison | Source |

|---|---|---|---|

| Catalyst | Co-N-C from Co-complexed Polyurea | Commercial Pt/C | nih.gov |

| Application | AEMFC Cathode Catalyst | Standard ORR Catalyst | nih.gov |

| Max. Power Density | 227.7 mWcm⁻² | - | nih.gov |

| Electron Transfer No. | ~4 | ~4 | nih.gov |

Enhancement of Deposition Rates in Electroless Plating

In the field of metal finishing and electronics manufacturing, 2,6-diaminopyridine functions as a highly effective accelerator in electroless plating baths, particularly for copper. semanticscholar.orgresearchgate.net Electroless plating is a chemical deposition process that can be limited by slow plating rates. semanticscholar.orgresearchgate.net Additives are used to control the bath stability and deposition quality, but stabilizers often further reduce the plating speed. semanticscholar.org

Accelerators like 2,6-diaminopyridine are introduced to counteract this effect and enhance the deposition rate without compromising the stability of the plating bath. semanticscholar.org Research has shown that the addition of a small concentration of 2,6-diaminopyridine to an electroless copper solution can significantly increase the plating rate. researchgate.net For example, the addition of 1.0 mg·L⁻¹ of 2,6-diaminopyridine was found to nearly double the deposition rate from 3.65 to 7.16 μm·h⁻¹. researchgate.net Tafel polarization studies confirm the accelerating property of 2,6-diaminopyridine, showing a higher deposition current compared to baths without the additive. semanticscholar.org

Table 3: Effect of 2,6-Diaminopyridine on Electroless Copper Deposition Rate

| Additive Concentration (mg·L⁻¹) | Deposition Rate (μm·h⁻¹) | Percent Increase | Source |

|---|---|---|---|

| 0 | 3.65 | 0% | researchgate.net |

Selective Adsorbents for Pollutant Removal (e.g., dyes)

Polymers functionalized with 2,6-diaminopyridine derivatives are effective as selective adsorbents for removing hazardous pollutants from aqueous solutions. The nitrogen atoms in the pyridine ring and the amino groups act as coordination sites, enabling strong and selective binding to target pollutants like heavy metal ions and organic dyes. nih.govsemanticscholar.orgnih.gov

One approach involves grafting 2,6-diaminopyridine onto a biopolymer backbone like chitosan. The resulting derivative shows significantly improved adsorption capacity for heavy metals such as Hg(II) compared to unmodified chitosan. nih.gov The adsorption process is governed by a combination of electrostatic attraction and coordination reactions. nih.gov Similarly, polymer inclusion membranes (PIMs) containing 2,6-diaminopyridine derivatives have been successfully used for the selective removal and recovery of metal ions, including copper(II), zinc(II), and noble metals like gold(III) and silver(I). mdpi.comresearchgate.net

While direct studies on using these specific polymers for dye removal are emerging, the underlying principle of using nitrogen-rich functional groups for adsorbing dye molecules is well-established. researchgate.netnih.gov The amine groups can be protonated to electrostatically attract anionic dyes, or they can form hydrogen bonds with dye molecules. deswater.com For instance, a molecularly imprinted polymer using 2,6-diaminopyridine as a template molecule has been developed for the highly selective detection of the compound in hair dyes, demonstrating the potential for creating adsorbents with tailored selectivity for specific dye molecules. nih.gov

Table 4: Adsorption Capacities of 2,6-Diaminopyridine Modified Polymers for Pollutants

| Polymer Adsorbent | Target Pollutant | Max. Adsorption Capacity | Source |

|---|---|---|---|

| 2,6-diaminopyridine-modified Chitosan | Hg(II) | 172.7 mg/g | nih.gov |

| Polyamine-co-2,6-diaminopyridine Chitosan | Hg(II) | 303.6 mg/g | nih.gov |

| PIM with 2,6-bis(4-methoxybenzoyl)-diaminopyridine | Ag(I) | 94.89% Removal | mdpi.comresearchgate.net |

Computational and Theoretical Investigations of 2,6 Diaminopyridine Sulfate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of 2,6-diaminopyridine (B39239). These methods are used to model its molecular characteristics, from geometry to spectroscopic signatures. A comprehensive computational analysis has been performed on 2,6-diaminopyridine, providing a robust theoretical framework for understanding its behavior. tandfonline.com

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. For 2,6-diaminopyridine, molecular structure optimization has been carried out using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. tandfonline.com This level of theory provides a reliable prediction of geometric parameters such as bond lengths and angles.

The optimized structure provides the most stable arrangement of the atoms in the molecule, which is crucial for calculating other properties accurately. The results from these calculations can be compared with experimental data, where available, to validate the computational model.

Table 1: Selected Optimized Geometric Parameters of 2,6-Diaminopyridine (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-N1 | 1.34 Å |

| C5-N1 | 1.35 Å | |

| C1-N2 | 1.37 Å | |

| C5-N3 | 1.37 Å | |

| Bond Angle | C1-N1-C5 | 118.02° |

| N1-C1-C2 | 123.63° | |

| N1-C5-C4 | 123.64° | |

| Dihedral Angle | N1-C1-N2-H7 | 179.97° |

| C2-C1-N2-H6 | 179.99° |

Data sourced from a computational study on 2,6-diaminopyridine. tandfonline.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and the energy required for electronic excitation. scirp.orgsemanticscholar.org

For 2,6-diaminopyridine, the HOMO-LUMO analysis reveals the distribution of electron density and helps predict sites of reactivity. The HOMO is primarily located over the amino groups and the pyridine (B92270) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring system. The calculated energy gap for 2,6-DAP is 4.96 eV, which suggests a high degree of stability. tandfonline.com This analysis is crucial for understanding the charge transfer interactions that can occur within the molecule. tandfonline.comscirp.org

Table 2: Calculated Frontier Molecular Orbital Energies of 2,6-Diaminopyridine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.73 |

| LUMO | -0.77 |

| Energy Gap (ΔE) | 4.96 |

Data sourced from a computational study on 2,6-diaminopyridine. tandfonline.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations using DFT can predict these vibrational frequencies with high accuracy. tandfonline.com A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. tandfonline.comnih.gov